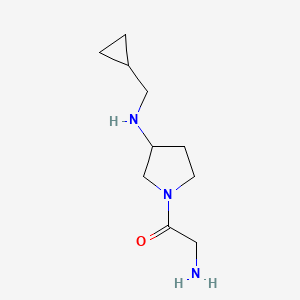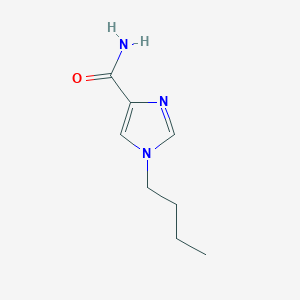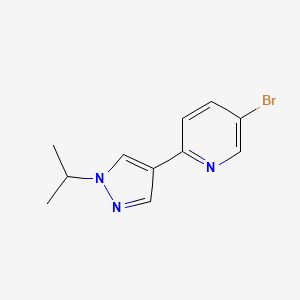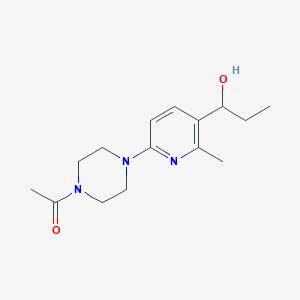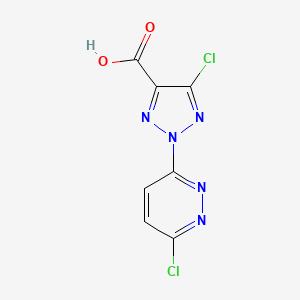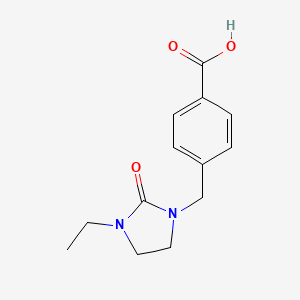
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate typically involves the reaction of 4-hydroxycyclohexanone with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative. The reaction can be summarized as follows:
Starting Materials: 4-hydroxycyclohexanone, ethyl cyanoacetate, ammonium acetate.
Solvent: Ethanol.
Reaction Conditions: Reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2-(4-oxocyclohexyl)pyrimidine-5-carboxylate.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylic acid.
科学的研究の応用
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a chloro and methylthio group, which can alter its reactivity and biological activity.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: The presence of an amino group can enhance its hydrogen bonding capability and influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1447607-50-2 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC名 |
ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)10-7-14-12(15-8-10)9-3-5-11(16)6-4-9/h7-9,11,16H,2-6H2,1H3 |
InChIキー |
MSLJYHSFRPJZGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)


